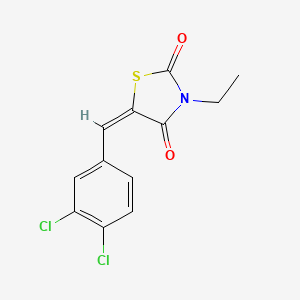![molecular formula C25H21N3O6 B5915339 5-{3-ethoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5915339.png)
5-{3-ethoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-3-phenyl-2,4-imidazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{3-ethoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-3-phenyl-2,4-imidazolidinedione, commonly known as ENBPI, is a chemical compound that has drawn significant attention in scientific research. ENBPI is a derivative of imidazolidinedione, a class of compounds that has shown potential therapeutic effects in various diseases.
Mecanismo De Acción
The mechanism of action of ENBPI is not fully understood. However, it is believed that ENBPI exerts its therapeutic effects through multiple pathways, including the inhibition of protein kinases and the modulation of transcription factors. ENBPI has also been shown to interact with various receptors, including the peroxisome proliferator-activated receptor gamma (PPARγ).
Biochemical and Physiological Effects:
ENBPI has been shown to have various biochemical and physiological effects. In cancer research, ENBPI has been shown to induce apoptosis by activating caspase-3 and caspase-9. ENBPI has also been shown to inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF). In diabetes research, ENBPI has been shown to improve glucose tolerance by increasing glucose uptake in skeletal muscle and adipose tissue. ENBPI has also been shown to improve insulin sensitivity by increasing the expression of PPARγ. In neurodegenerative disorder research, ENBPI has been shown to protect against oxidative stress by increasing the expression of antioxidant enzymes and reducing the production of reactive oxygen species (ROS). ENBPI has also been shown to reduce neuroinflammation by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ENBPI has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. ENBPI has also been shown to have low toxicity in vitro and in vivo. However, there are some limitations to using ENBPI in lab experiments. ENBPI has limited solubility in water, which can make it difficult to administer in vivo. ENBPI also has low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for ENBPI research. In cancer research, ENBPI could be further studied to determine its effectiveness in combination with other chemotherapeutic agents. In diabetes research, ENBPI could be further studied to determine its effectiveness in reducing insulin resistance in humans. In neurodegenerative disorder research, ENBPI could be further studied to determine its effectiveness in preventing the progression of neurodegenerative diseases. Additionally, further research could be conducted to determine the optimal dosage and administration route for ENBPI in vivo.
Métodos De Síntesis
ENBPI can be synthesized through a multi-step process that involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 3-nitrobenzyl bromide in the presence of potassium carbonate. The resulting product is then reacted with 2,4-thiazolidinedione to yield ENBPI. The purity of the compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
ENBPI has shown potential therapeutic effects in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, ENBPI has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, ENBPI has been shown to improve glucose tolerance and insulin sensitivity. In neurodegenerative disorder research, ENBPI has been shown to protect against oxidative stress and neuroinflammation.
Propiedades
IUPAC Name |
(5E)-5-[[3-ethoxy-4-[(3-nitrophenyl)methoxy]phenyl]methylidene]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O6/c1-2-33-23-15-17(11-12-22(23)34-16-18-7-6-10-20(13-18)28(31)32)14-21-24(29)27(25(30)26-21)19-8-4-3-5-9-19/h3-15H,2,16H2,1H3,(H,26,30)/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCCZDLCVYWKTI-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N2)C3=CC=CC=C3)OCC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)N2)C3=CC=CC=C3)OCC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-{3-ethoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-methyl-4-[2-methyl-4-(4-morpholinyl)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5915267.png)
![(5-bromo-4-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-ethoxyphenoxy)acetic acid](/img/structure/B5915271.png)

![benzyl 3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B5915295.png)
![N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]-2-furamide](/img/structure/B5915319.png)
![{2-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5915323.png)
![3-{3-(1-benzofuran-2-yl)-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B5915326.png)
![2-({[1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)-N-(4-ethoxyphenyl)acetamide](/img/structure/B5915346.png)
![2-bromo-N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5915350.png)
![5-imino-2-[(2-methylphenoxy)methyl]-6-(3-phenyl-2-propen-1-ylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5915355.png)
![3-(4-tert-butylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acrylamide](/img/structure/B5915358.png)